1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone is a heterocyclic compound belonging to the imidazopyrimidine class. These compounds are structural analogs of purine bases such as adenine and guanine, and have been evaluated for various biological activities .
Vorbereitungsmethoden
The synthesis of 1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the cyclization process. Industrial production methods may involve the use of catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol to generate the necessary intermediates .
Analyse Chemischer Reaktionen
1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo[1,5-a]pyrimidine ring.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone involves its interaction with specific molecular targets and pathways. For example, as a GABA receptor agonist, it binds to the GABA receptor, enhancing its activity and leading to increased inhibitory neurotransmission . As a p38 mitogen-activated protein kinase inhibitor, it interferes with the kinase’s activity, reducing inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone can be compared with other imidazopyrimidine derivatives such as:
2,4-Dimethylimidazo[1,5-a]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity.
3H-Imidazo[4,5-b]pyridine: Another structural analog with distinct chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific substituents and resulting biological activities.
Eigenschaften
CAS-Nummer |
81587-29-3 |
---|---|
Molekularformel |
C13H17N3O5 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
1-acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone |
InChI |
InChI=1S/C13H17N3O5/c1-5-13(6-2)9(19)15(7(3)17)12(4)8(18)14-11(21)16(12)10(13)20/h5-6H2,1-4H3,(H,14,18,21) |
InChI-Schlüssel |
XXSHHZOEBZURHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N2C(=O)NC(=O)C2(N(C1=O)C(=O)C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.